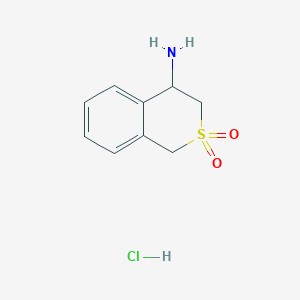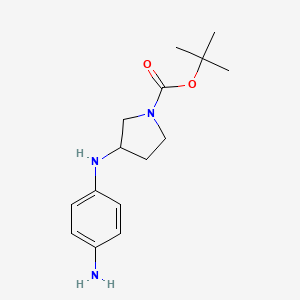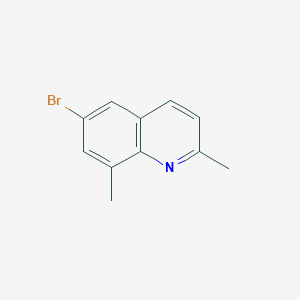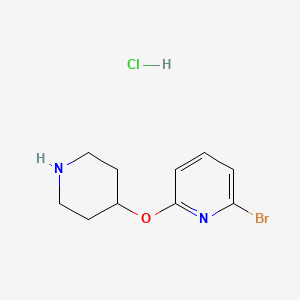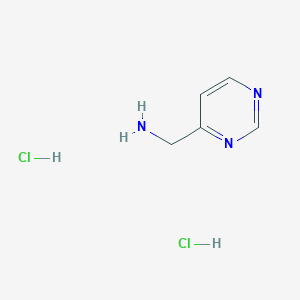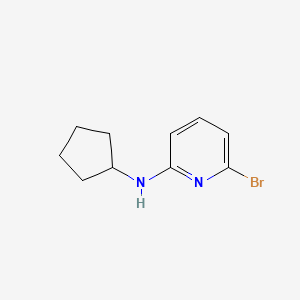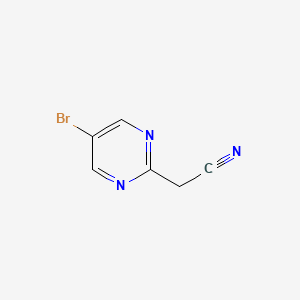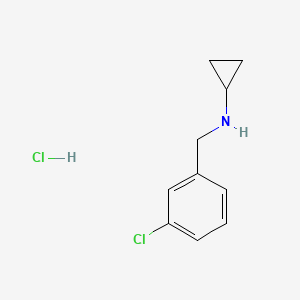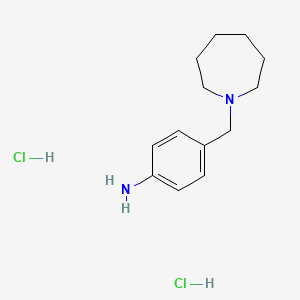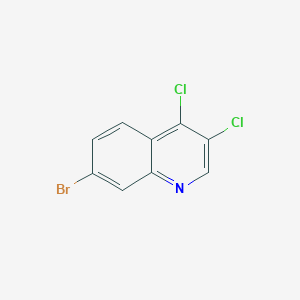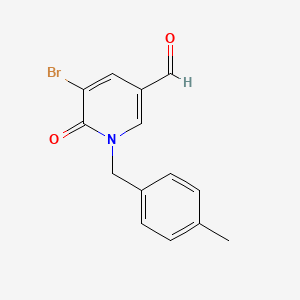
5-Bromo-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Descripción general
Descripción
5-Bromo-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (5-Br-MBC-6-OXO-DHP) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a white crystalline solid with a melting point of approximately 150°C and a boiling point of approximately 250°C. The compound is highly soluble in water, ethanol, and methanol. 5-Br-MBC-6-OXO-DHP has been studied for its potential applications in the fields of biochemistry, pharmacology, and chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate : A scalable synthesis approach involving 5-bromo-2-methoxypyridine as a starting material demonstrates the use of similar compounds in the synthesis of HIV-1 integrase inhibitors (Boros et al., 2007).
Formation of Heterocyclic Compounds : The reaction of unsymmetrical barbituric acid with cyanogen bromide and various aldehydes in the presence of triethylamine or pyridine leads to diastereomeric mixtures of heterocyclic compounds, showcasing the chemical versatility of related pyridine derivatives (Jalilzadeh & Pesyan, 2011).
Anticancer Compound Synthesis : Synthesis of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, starting from similar pyridine compounds, for potential anticancer applications has been explored (Bekircan et al., 2008).
Antimicrobial Activity : Synthesis of 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines from 5-bromo-3-amino-2-benzofurancarboxamide and aromatic aldehydes demonstrates antimicrobial potential, highlighting the significance of bromopyridine derivatives in medicinal chemistry (Parameshwarappa & Sangapure, 2009).
Biomedical and Chemical Research
Antioxidant Activity in Marine Algae : Research on bromophenols derived from marine algae, structurally similar to bromopyridines, reveals significant antioxidant properties, suggesting potential biomedical applications of brominated compounds (Duan, Li, & Wang, 2007).
Chemical Characterization and Docking Studies : The electrochemically induced transformation of compounds structurally related to bromopyridines leads to promising compounds for various biomedical applications, including inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Crystal Structure Analysis : Studies involving the crystal structure and Hirshfeld surface analysis of compounds like 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole shed light on the molecular interactions and stability of bromopyridine-related structures (Barakat et al., 2017).
Propiedades
IUPAC Name |
5-bromo-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-10-2-4-11(5-3-10)7-16-8-12(9-17)6-13(15)14(16)18/h2-6,8-9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPBOLWUAJEPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=C(C2=O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140351 | |
| Record name | 5-Bromo-1,6-dihydro-1-[(4-methylphenyl)methyl]-6-oxo-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde | |
CAS RN |
952183-73-2 | |
| Record name | 5-Bromo-1,6-dihydro-1-[(4-methylphenyl)methyl]-6-oxo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,6-dihydro-1-[(4-methylphenyl)methyl]-6-oxo-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



